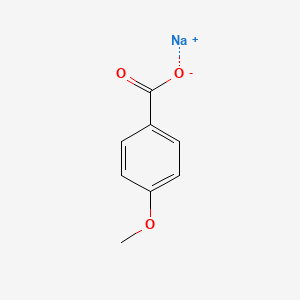

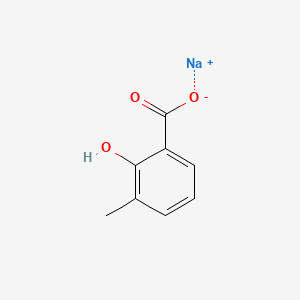

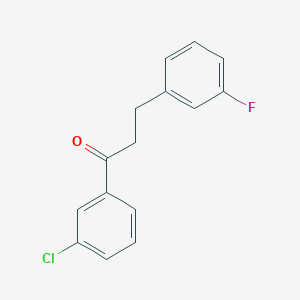

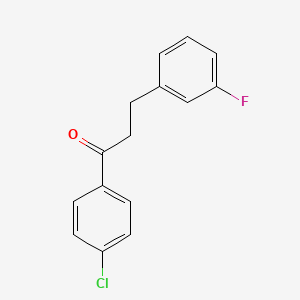

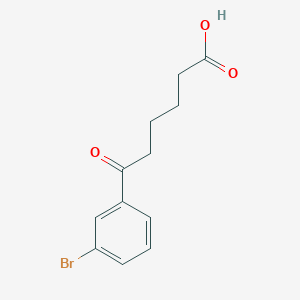

6-(3-Bromophenyl)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-Bromophenyl)-6-oxohexanoic acid, commonly referred to as 6-BPA, is a six-carbon organic acid that has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In

Scientific Research Applications

Mass Spectrometry and Fragmentation Studies

Research on monocarboxylic acids with acyl functional groups, like 5-oxohexanoic acid, has provided insights into their mass spectrometric characterization and gas phase ion fragmentation mechanisms. Although the specific compound 6-(3-Bromophenyl)-6-oxohexanoic acid was not directly studied, related compounds have been investigated using electrospray ionization coupled with advanced mass spectrometry techniques. These studies elucidate fragmentation pathways and offer a deeper understanding of the structural behavior of similar compounds in the gas phase, which is crucial for analytical chemistry applications (Kanawati et al., 2007).

Synthesis and Biological Activity

The synthesis and biological evaluation of compounds structurally related to this compound, such as 6-aryl-4-oxohexanoic acids, have been explored. These compounds have been tested for their anti-inflammatory activities and effects on eicosanoid biosynthesis. Such research is fundamental in drug discovery and development, providing a basis for the synthesis of new therapeutic agents with potential anti-inflammatory properties (Abouzid et al., 2007).

Carbonic Anhydrase Inhibition

Novel cyclohexanonyl bromophenol derivatives, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes. This research highlights the potential of such compounds in the development of new inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Anticonvulsant Properties

The structure and energetically preferred conformation of anticonvulsant compounds, including those with a bromophenyl group similar to this compound, have been determined through X-ray crystallography and theoretical calculations. Such studies are crucial for understanding the molecular basis of biological activity and for the design of new anticonvulsant agents (Edafiogho et al., 2003).

Enzymatic Production Methods

An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid has been developed, showcasing the potential for bio-based production methods of similar compounds. This approach highlights the importance of biotechnological methods in sustainable chemical synthesis (Yamada et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-(3-bromophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUHXYKFBZAYBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645259 |

Source

|

| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93002-99-4 |

Source

|

| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)